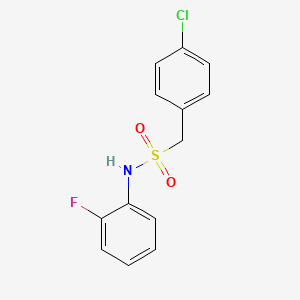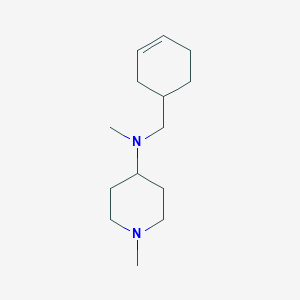![molecular formula C15H18N2O4S2 B5172582 2,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzenesulfonamide](/img/structure/B5172582.png)
2,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzenesulfonamide is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is part of the benzenesulfonamide family, known for their diverse applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrase enzymes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzenesulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 4-sulfamoylbenzylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.
化学反应分析
Types of Reactions
2,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
科学研究应用
2,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase, which is involved in various physiological processes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzenesulfonamide primarily involves the inhibition of carbonic anhydrase enzymes. This inhibition disrupts the balance of carbon dioxide and bicarbonate in cells, leading to altered pH levels and affecting various cellular processes. The compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and vice versa .
相似化合物的比较
Similar Compounds
- N-ethyl-4-methylbenzenesulfonamide
- N-phenylbenzenesulfonamide
- 4-methyl-N-(2,5-dimethoxy-4-sulfamoylphenyl)benzenesulfonamide
Uniqueness
2,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase IX over other isoforms makes it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
2,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c1-11-3-4-12(2)15(9-11)23(20,21)17-10-13-5-7-14(8-6-13)22(16,18)19/h3-9,17H,10H2,1-2H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZUMVFWPIGFKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-1-(4-ethylphenyl)-3,5-pyrazolidinedione](/img/structure/B5172505.png)
![methyl 3-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5172507.png)
![(1S,5S,7S)-3-[(3-chlorophenyl)methyl]-7-(5-methyl-1H-pyrazol-3-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one](/img/structure/B5172509.png)
![1-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]-N-[(2-methoxyphenyl)methyl]-N-methylmethanamine](/img/structure/B5172516.png)
![1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5172521.png)

![methyl 3-[[(E)-3-(4-fluorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]benzoate](/img/structure/B5172530.png)
![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B5172542.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B5172556.png)
![2-chloro-N-{[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B5172558.png)
![1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5172560.png)
![N~2~-(2,4-dichlorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5172573.png)
![[4-(1-benzothien-7-yl)-2-pyridinyl]methanol trifluoroacetate (salt)](/img/structure/B5172581.png)

